Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid or a Lewis acid . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Although structurally different, indole derivatives also possess diverse biological activities and are used in medicinal chemistry.
Pyridine derivatives: These compounds are widely used in various fields due to their versatile chemical properties.
Uniqueness
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
This compound features a pyridine ring fused with an imidazole ring, contributing to its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various imidazo[1,2-a]pyridine derivatives that displayed excellent in vitro inhibitory activity against Mycobacterium tuberculosis (MTB), including both drug-sensitive and drug-resistant strains. Compounds derived from this scaffold demonstrated low nanomolar Minimum Inhibitory Concentration (MIC) values, indicating potent antitubercular activity .
Anticancer Potential
The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been explored. A study focused on several compounds derived from this scaffold showed promising results in inhibiting cancer cell growth while sparing non-tumorigenic cells. Notably, two specific compounds exhibited potent growth inhibition at concentrations as low as 10 µM without affecting healthy cells .
The mechanism underlying the biological activity of imidazo[1,2-a]pyridine compounds often involves targeting specific cellular pathways. For example, some studies suggest that these compounds may interact with protein kinases involved in cell signaling pathways critical for cancer progression and microbial resistance .
Study 1: Antitubercular Activity
In a recent study investigating N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents, several compounds were synthesized and evaluated for their biological activity. The results indicated that certain derivatives exhibited strong inhibitory effects against MTB with favorable safety profiles .
Study 2: Anticancer Activity
Another significant investigation assessed the growth inhibition properties of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The study revealed that specific compounds not only inhibited cell proliferation but also affected key signaling pathways involved in cancer cell motility and survival .
Table 1: Biological Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Compound ID | Structure | MIC (µM) | Activity Type |
---|---|---|---|
15b | Imidazo[1,2-a]pyridine-3-carboxamide | 0.05 | Antitubercular |
15d | Imidazo[1,2-a]pyridine-3-carboxamide | 0.10 | Antitubercular |
A | Imidazo[1,2-a]pyridine derivative | 10 | Anticancer |
B | Imidazo[1,2-a]pyridine derivative | 5 | Anticancer |
Table 2: Summary of Mechanisms Targeted by Imidazo[1,2-a]pyridine Compounds
Mechanism | Targeted Pathway | Effect |
---|---|---|
Protein Kinase Inhibition | AGC Kinases | Growth inhibition |
Cell Cycle Regulation | Cyclin-dependent kinases | Induction of apoptosis |
Microbial Resistance | Cell wall synthesis | Inhibition of MTB growth |
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-19-15(18)14-13(11(4)10(2)3)16-12-8-6-7-9-17(12)14/h10-11H,5-9H2,1-4H3 |
InChI Key |
XWBXKDJGCQWBGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)C(C)C(C)C |
Origin of Product |
United States |
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